DTSSP Crosslinker disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

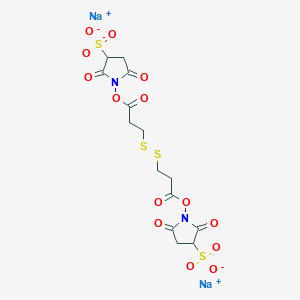

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anatomy of a Crosslinker: A Technical Guide to DTSSP

For Immediate Release

[City, State] – [Date] – In the intricate world of proteomics and drug development, the ability to elucidate protein-protein interactions is paramount. Among the chemical tools available to researchers, the crosslinking agent 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has emerged as a versatile and indispensable reagent. This technical guide provides an in-depth exploration of DTSSP, its mechanism of action, and its application in scientific research, tailored for researchers, scientists, and drug development professionals.

Introduction to DTSSP: A Water-Soluble, Cleavable Crosslinker

DTSSP is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[1] These groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which readily react with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-terminus of polypeptide chains. A key feature of DTSSP is its water-solubility, conferred by the presence of sulfonate groups on the NHS rings.[2][3] This property makes it particularly well-suited for crosslinking proteins in aqueous environments without the need for organic solvents.[3]

Furthermore, DTSSP is a cleavable crosslinker.[2][4] Its spacer arm contains a disulfide bond (-S-S-) that can be easily broken by the addition of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.[2] This cleavability is a significant advantage in many experimental workflows, as it allows for the separation of crosslinked proteins for downstream analysis. Due to its charged nature, DTSSP is membrane-impermeable, making it an ideal choice for selectively crosslinking proteins on the cell surface without affecting intracellular proteins.[2]

Physicochemical Properties of DTSSP

A thorough understanding of the physicochemical properties of DTSSP is crucial for its effective use in experiments. The following table summarizes key quantitative data for this crosslinker.

| Property | Value | References |

| Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | [2] |

| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | |

| Molecular Weight | 608.51 g/mol | |

| Spacer Arm Length | 12.0 Å | [2] |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | |

| Reactivity | Primary amines (-NH₂) | |

| Solubility | Soluble in water (>6 mg/ml) | |

| Cleavability | Thiol-cleavable (disulfide bond) | |

| Membrane Permeability | Impermeable | [2] |

Mechanism of Action: A Two-Step Process

The crosslinking action of DTSSP involves a two-step process: acylation and the potential for subsequent cleavage.

Step 1: Acylation of Primary Amines

The sulfo-NHS esters at both ends of the DTSSP molecule react with primary amines on proteins in a pH-dependent manner, typically between pH 7 and 9. This reaction forms a stable amide bond, covalently linking the DTSSP molecule to the protein and releasing N-hydroxysulfosuccinimide as a byproduct. When two proteins with accessible primary amines are in close proximity, both ends of the DTSSP molecule can react, resulting in a crosslinked protein complex.

Step 2: Cleavage of the Disulfide Bond

The disulfide bond within the spacer arm of DTSSP can be readily cleaved by reducing agents. This reductive cleavage breaks the crosslink, separating the previously linked proteins. This reversibility is a critical feature for techniques such as SDS-PAGE and mass spectrometry, where the separation of individual protein components is necessary for identification and analysis.[5]

Caption: Mechanism of DTSSP crosslinking and cleavage.

Experimental Protocols

The following provides a generalized protocol for cell surface protein crosslinking using DTSSP, followed by immunoprecipitation and western blot analysis.

Materials:

-

Cells of interest

-

DTSSP crosslinker

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

-

Quenching buffer: 1M Tris-HCl, pH 7.5

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Reducing sample buffer (e.g., Laemmli buffer with DTT or 2-mercaptoethanol)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary and secondary antibodies for western blotting

Protocol:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.

-

Crosslinking Reaction:

-

Resuspend cells in ice-cold PBS.

-

Prepare a fresh solution of DTSSP in PBS at a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3]

-

Add the DTSSP solution to the cell suspension.

-

Incubate for 30 minutes at room temperature or 2 hours on ice.[3]

-

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Cleavage:

-

Elute the protein complexes from the beads by boiling in reducing SDS-PAGE sample buffer for 5-10 minutes. The reducing agent in the buffer will cleave the disulfide bond of the DTSSP crosslinker.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary and secondary antibodies to detect the protein of interest and its crosslinked partners.

-

References

An In-depth Technical Guide to DTSSP Disodium Salt: A Core Tool for Probing Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(sulfosuccinimidyl propionate) disodium salt, commonly known as DTSSP, is a water-soluble, amine-reactive, and thiol-cleavable crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly for identifying and characterizing interaction partners on the cell surface. This guide provides a comprehensive overview of the chemical structure, properties, and applications of DTSSP, complete with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

DTSSP is a homobifunctional crosslinker, featuring N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of a spacer arm.[1][2] These sulfo-NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[][4][5] The central feature of the DTSSP spacer arm is a disulfide bond, which can be easily cleaved by reducing agents like dithiothreitol (DTT), allowing for the separation of crosslinked proteins for downstream analysis.[1][6] Due to the presence of sulfonate groups, DTSSP is highly water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the outer surface of living cells without disrupting the intracellular environment.[1][4][7]

Chemical Structure and Properties

The chemical structure of DTSSP imparts its key functionalities as a crosslinking reagent. The sulfo-NHS ester groups provide reactivity towards primary amines, the disulfide bond in the spacer arm allows for cleavability, and the sulfonate groups ensure water solubility and membrane impermeability.

Physicochemical Properties

A summary of the key quantitative data for DTSSP disodium salt is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) disodium salt | [7][8] |

| Synonyms | DTSSP, Dithiobis(sulfosuccinimidyl propionate) disodium salt | [2][7] |

| CAS Number | 81069-02-5 (free acid) | [8] |

| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [7][9] |

| Molecular Weight | 608.51 g/mol | [7][8][9] |

| Spacer Arm Length | 12.0 Å | [1] |

| Appearance | White to off-white powder | [8] |

| Purity (HPLC) | ≥80.0% | [8] |

| Solubility | Soluble in water (>6 mg/mL) | [7] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [1] |

| Reactive Toward | Primary amines (-NH₂) | [1] |

| Cleavability | Thiol-cleavable (disulfide bond) | [1][7] |

| Membrane Permeability | Impermeable | [1][7] |

| Storage | Store desiccated at 4°C | [4] |

Chemical Reactivity and Mechanism

The utility of DTSSP hinges on two key chemical reactions: the acylation of primary amines by the sulfo-NHS esters and the reductive cleavage of the disulfide bond.

Reaction with Primary Amines: The sulfo-NHS esters of DTSSP react with unprotonated primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysulfosuccinimide as a byproduct.[][4] This reaction is most efficient at a pH range of 7.2-8.5.[5] It is crucial to use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, as these will compete with the target proteins for reaction with the crosslinker.[4][10]

Cleavage of the Disulfide Bond: The disulfide bond in the spacer arm of DTSSP can be readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.[1] The mechanism involves a thiol-disulfide exchange reaction where the thiol groups of the reducing agent attack the disulfide bond, ultimately leading to its reduction to two free thiol groups.[6][11] This cleavage is typically performed at a DTT concentration of 20-50 mM at 37°C for 30 minutes.[4]

Experimental Protocols

The following section provides a detailed methodology for a common application of DTSSP: crosslinking of cell surface proteins to identify protein-protein interactions.

Materials

-

DTSSP Disodium Salt: Prepare a fresh stock solution in an appropriate buffer (e.g., 5 mM sodium citrate, pH 5.0 or water) immediately before use.[4] Do not store stock solutions as the NHS esters are susceptible to hydrolysis.[4]

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or borate buffer at pH 7.2-8.5.[4][5] Avoid buffers containing primary amines (e.g., Tris, glycine).[4][10]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[4]

-

Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.

-

Cell Culture: Adherent or suspension cells expressing the proteins of interest.

-

Lysis Buffer: Appropriate buffer for cell lysis and protein extraction (e.g., RIPA buffer).

-

Downstream Analysis Reagents: Reagents for immunoprecipitation, SDS-PAGE, and mass spectrometry.

Experimental Workflow for Cell Surface Protein Crosslinking

The following diagram illustrates the logical workflow for a typical cell surface protein crosslinking experiment using DTSSP.

Caption: Workflow for identifying protein-protein interactions using DTSSP.

Detailed Protocol

-

Cell Preparation:

-

For adherent cells, grow to an appropriate confluency in a culture dish. For suspension cells, harvest and wash the cells.

-

Wash the cells twice with ice-cold PBS (pH 7.2-8.5) to remove any amine-containing culture medium.[4]

-

-

DTSSP Crosslinking:

-

Prepare a fresh solution of DTSSP in water or a non-amine containing buffer.

-

Add the DTSSP solution to the cells to a final concentration of 1-2 mM.[4] The optimal concentration may need to be determined empirically.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[4][10] Incubation on ice can help to minimize internalization of cell surface proteins.

-

-

Quenching the Reaction:

-

Cell Lysis and Protein Extraction:

-

Wash the cells again with ice-cold PBS to remove excess quenching reagent.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

-

Isolation of Crosslinked Complexes:

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Perform immunoprecipitation using an antibody specific to the protein of interest to isolate the crosslinked protein complexes.

-

-

Cleavage of the Crosslinker:

-

Wash the immunoprecipitated complex to remove non-specifically bound proteins.

-

Elute the protein complex from the antibody support.

-

To cleave the disulfide bond of DTSSP, add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[4]

-

-

Analysis of Interacting Proteins:

-

Analyze the dissociated proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

-

For protein identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by mass spectrometry analysis.[12]

-

Data Analysis and Interpretation

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for identifying proteins that have been crosslinked with DTSSP. After cleavage of the disulfide bond, the interacting proteins can be identified by standard proteomic approaches. The use of cleavable crosslinkers like DTSSP simplifies the mass spectrometry data analysis compared to non-cleavable crosslinkers.[12]

When analyzing DTSSP-crosslinked peptides by mass spectrometry, specific fragmentation patterns can be observed. Under certain conditions, a characteristic doublet peak with a mass difference of 66 Da may be observed due to asymmetric fragmentation of the disulfide bond.[13][14] This can aid in the identification of crosslinked peptides.

Potential Pitfalls and Considerations

-

Hydrolysis of NHS Esters: The sulfo-NHS esters of DTSSP are susceptible to hydrolysis in aqueous solutions, which increases with pH.[4] Therefore, it is critical to prepare fresh DTSSP solutions immediately before use.

-

Side Reactions: While DTSSP is highly reactive towards primary amines, side reactions with other amino acid residues such as serine and tyrosine have been reported.[15][16] These unexpected modifications can complicate data analysis.

-

Contaminants: Commercial preparations of DTSSP may contain contaminants that can lead to unexpected reaction products.[15][16] It is important to be aware of these potential impurities when interpreting mass spectrometry data.

-

Disulfide Scrambling: Thiol-exchange reactions can lead to the scrambling of disulfide bonds, potentially generating false-positive crosslinks.[14] This is a particular concern during sample processing steps like protein digestion.

Signaling Pathway and Logical Relationships

DTSSP is not directly involved in a specific signaling pathway but is a tool used to elucidate them. The logical relationship it helps to define is the physical proximity of proteins, which is a cornerstone of understanding signal transduction. For instance, DTSSP can be used to capture the transient interaction between a receptor and its downstream signaling partner upon ligand binding.

The following diagram illustrates the logical relationship in an experiment designed to identify a receptor's interacting partner.

Caption: Logical diagram of DTSSP capturing a ligand-induced protein interaction.

Conclusion

DTSSP disodium salt is a powerful and versatile reagent for studying protein-protein interactions. Its water solubility, membrane impermeability, and cleavable disulfide bond make it particularly well-suited for identifying interaction partners on the cell surface. By understanding its chemical properties and employing optimized experimental protocols, researchers can effectively utilize DTSSP to gain valuable insights into the complex networks of protein interactions that govern cellular processes. Careful consideration of potential pitfalls such as hydrolysis and side reactions is essential for accurate data interpretation and successful experimental outcomes.

References

- 1. covachem.com [covachem.com]

- 2. DTSSP crosslinker — CF Plus Chemicals [cfplus.cz]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. agscientific.com [agscientific.com]

- 7. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]

- 8. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]

- 9. DTSSP Crosslinker (disodium) | C14H14N2Na2O14S4 | CID 58663900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.sangon.com [store.sangon.com]

- 11. dalochem.com [dalochem.com]

- 12. covachem.com [covachem.com]

- 13. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of DTSSP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a widely used water-soluble, homobifunctional, and cleavable crosslinking agent. Understanding the behavior of DTSSP in aqueous buffers is critical for its effective application in protein interaction studies, antibody-drug conjugation, and other bioconjugation techniques. This guide offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their experimental designs.

Understanding DTSSP: A Versatile Tool for Bioconjugation

DTSSP is a valuable reagent for covalently linking proteins and other biomolecules containing primary amines.[1] Its key features include two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that react with primary amines at a pH range of 7-9 to form stable amide bonds.[2] The presence of sulfonate groups renders DTSSP water-soluble, making it particularly suitable for crosslinking proteins in aqueous environments and on the cell surface due to its membrane impermeability.[2][3] A central disulfide bond within its spacer arm allows for the cleavage of the crosslink under reducing conditions, enabling the separation and identification of crosslinked partners.[3]

Solubility of DTSSP in Aqueous Buffers

The water solubility of DTSSP is a key advantage, eliminating the need for organic solvents that can be detrimental to biological samples.[3] While highly soluble in water, its practical solubility can be influenced by the buffer composition and pH.

Key Considerations for Dissolving DTSSP:

-

Recommended Solvents: DTSSP can be dissolved directly in water or amine-free aqueous buffers.[4]

-

Fresh Preparation: It is crucial to reconstitute DTSSP immediately before use. The sulfo-NHS ester moiety is susceptible to hydrolysis, and therefore, stock solutions should not be prepared for long-term storage.[4] Any unused reconstituted crosslinker should be discarded.[4]

-

Buffer Compatibility: Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecules for reaction with the DTSSP.[3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.[3][4]

-

Acidic pH for Temporary Stability: For drop-wise addition to a reaction mixture, DTSSP can be prepared in a mildly acidic buffer, such as 5 mM sodium citrate at pH 5.0, to slow down hydrolysis.[4]

Quantitative Solubility Data:

While comprehensive data across a wide range of buffers is limited in publicly available literature, the following table summarizes the available information. Researchers are encouraged to determine the solubility for their specific buffer systems and concentrations.

| Solvent/Buffer | Reported Solubility | Reference |

| Water | > 6 mg/mL | [5] |

| Aqueous Buffers (general for sulfo-NHS esters) | ~10 mM | [1] |

Stability of DTSSP in Aqueous Solutions: The Impact of Hydrolysis

The primary factor governing the stability of DTSSP in aqueous solutions is the hydrolysis of its sulfo-NHS esters. This reaction is highly dependent on pH and temperature, with the rate of hydrolysis increasing significantly with rising pH.[6]

Factors Influencing DTSSP Stability:

-

pH: The half-life of NHS esters decreases dramatically as the pH increases. At pH 7, the half-life can be several hours, while at pH 9, it can be reduced to mere minutes.[1]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[2] For optimal stability of the unreacted crosslinker, reactions are often performed on ice (4°C).[6]

-

Buffer Composition: While primary amine buffers directly compete with the crosslinking reaction, other buffer components can also influence stability. For instance, organic non-nucleophilic buffers like MES and BisTris have been shown to extend the hydrolytic half-lives of NHS esters compared to inorganic phosphate buffers.[7]

Quantitative Stability Data (Half-life of NHS Esters):

The following table provides representative half-life data for NHS esters at different pH values. While these values are not specific to DTSSP, they offer a valuable guide to its expected stability.

| pH | Temperature | Half-life | Reference |

| 7.0 | 0°C | 4-5 hours | |

| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) | |

| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) | [8] |

| 8.6 | 4°C | 10 minutes | |

| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of DTSSP, as well as a general protocol for its use in protein crosslinking.

Protocol for Determining the Aqueous Solubility of DTSSP

Objective: To determine the maximum solubility of DTSSP in a specific aqueous buffer.

Materials:

-

DTSSP powder

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a series of saturated solutions by adding excess DTSSP powder to a fixed volume of the chosen buffer in microcentrifuge tubes.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Incubate the tubes at the desired temperature (e.g., room temperature) for 30 minutes to allow undissolved material to settle.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining solid DTSSP.

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same buffer.

-

Measure the absorbance of the dilutions at 260 nm. The release of the N-hydroxysulfosuccinimide (NHS) group upon hydrolysis can be used for quantification.[9]

-

Alternatively, a more precise method involves using HPLC to quantify the concentration of intact DTSSP in the saturated solution.

-

Calculate the concentration of DTSSP in the undiluted supernatant to determine its solubility.

Protocol for Assessing the Stability (Hydrolysis Rate) of DTSSP

Objective: To determine the half-life of DTSSP in a specific aqueous buffer at a given pH and temperature.

Method 1: UV-Vis Spectrophotometry

Materials:

-

DTSSP powder

-

Amine-free aqueous buffer at the desired pH (e.g., phosphate, borate, or carbonate buffer)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Equilibrate the buffer to the desired temperature in the spectrophotometer.

-

Prepare a fresh stock solution of DTSSP in an appropriate solvent (e.g., water or a small amount of DMSO for initial solubilization before dilution into the buffer).

-

Initiate the reaction by adding a small volume of the DTSSP stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration.

-

Immediately begin monitoring the increase in absorbance at 260 nm over time. The hydrolysis of the NHS ester releases N-hydroxysulfosuccinimide, which has a characteristic absorbance at this wavelength.[9]

-

Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

-

Plot the absorbance versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) of hydrolysis.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

-

DTSSP powder

-

Aqueous buffer at the desired pH

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Quenching solution (e.g., a low pH buffer like 0.1% trifluoroacetic acid)

Procedure:

-

Prepare a solution of DTSSP in the chosen buffer at the desired temperature.

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis reaction by diluting the aliquot into the quenching solution.

-

Analyze the quenched samples by HPLC, monitoring the disappearance of the DTSSP peak and the appearance of hydrolysis product peaks.

-

Plot the concentration of intact DTSSP versus time.

-

Fit the data to a first-order decay curve to determine the rate constant (k) and calculate the half-life (t½ = 0.693 / k).

General Protocol for Protein Crosslinking with DTSSP

Objective: To covalently crosslink interacting proteins in a sample.

Materials:

-

DTSSP powder

-

Protein sample in a compatible amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Reducing agent (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol) for cleavage (optional)

Procedure:

-

Prepare the protein sample in the chosen reaction buffer. If the sample contains primary amines (e.g., from a Tris-based buffer), perform a buffer exchange into a compatible buffer.

-

Immediately before use, dissolve DTSSP in water or the reaction buffer.

-

Add the DTSSP solution to the protein sample. The molar excess of DTSSP will depend on the protein concentration and the desired level of crosslinking. A common starting point is a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[4]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, mass spectrometry).

-

(Optional) To cleave the crosslinks, add a reducing agent such as DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for DTSSP crosslinking and a conceptual signaling pathway that can be investigated using this technique.

Caption: A typical experimental workflow for protein crosslinking using DTSSP.

Caption: Investigating a receptor-ligand induced protein interaction using DTSSP.

Conclusion

The successful application of DTSSP in bioconjugation hinges on a thorough understanding of its solubility and stability in aqueous environments. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to assist researchers in optimizing their crosslinking experiments. By carefully considering buffer composition, pH, and temperature, and by freshly preparing DTSSP solutions, scientists can harness the full potential of this versatile crosslinker to elucidate protein-protein interactions and advance their research in drug development and beyond.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. DTSSP(3,3′-二硫代双(磺基琥珀酰亚胺丙酸酯)) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Versatility of DTSSP: An In-Depth Technical Guide to a Water-Soluble Crosslinker

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein analysis and drug development, the ability to capture and understand protein-protein interactions is paramount. Chemical crosslinkers serve as powerful tools to covalently link interacting proteins, effectively freezing a transient moment in cellular signaling or stabilizing a protein complex for further study. Among these, 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has emerged as a particularly advantageous reagent. Its water-solubility, amine-reactivity, and cleavable spacer arm make it a versatile choice for a wide range of applications, from elucidating complex signaling pathways to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of the core advantages of using DTSSP, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key research areas.

Core Advantages of DTSSP

DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which readily react with primary amines (–NH₂) found on the side chains of lysine residues and the N-termini of proteins.[3] This reaction forms a stable amide bond, covalently linking the target proteins.[3]

The key features that distinguish DTSSP and provide significant advantages in experimental design are:

-

Water Solubility: The presence of sulfonate groups on the NHS esters confers excellent water solubility to DTSSP (greater than 6 mg/mL), eliminating the need for organic solvents like DMSO or DMF that are often required for non-sulfonated crosslinkers.[4] This is particularly beneficial for biological applications where organic solvents can perturb protein structure and function.[5]

-

Membrane Impermeability: Due to its charged nature, DTSSP is membrane-impermeable.[2][3][6] This property is invaluable for selectively crosslinking proteins on the cell surface without affecting intracellular proteins, allowing for focused studies of receptor-ligand interactions and cell surface protein complexes.[2][3][6]

-

Cleavable Disulfide Bond: The spacer arm of DTSSP contains a disulfide bond (–S–S–).[1][2] This bond can be easily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][3] This cleavability is a major advantage as it allows for the reversal of the crosslinking, enabling the separation and identification of individual crosslinked proteins. This feature is particularly useful in mass spectrometry-based workflows and for purifying interacting partners.[7]

-

Defined Spacer Arm Length: DTSSP has a spacer arm length of 12.0 Å, providing a defined distance constraint for structural studies of protein complexes.[4]

Quantitative Data and Comparisons

The efficiency of crosslinking reactions is influenced by several factors, including pH, concentration, and the presence of competing molecules. While direct quantitative comparisons of crosslinking efficiency between different reagents under identical conditions are not extensively documented in single studies, data from various sources allow for an informed selection.

pH Dependence of NHS-Ester Reactivity

The reaction of NHS esters with primary amines is highly pH-dependent. The reaction is most efficient in the pH range of 7-9, where the primary amine groups are largely deprotonated and thus more nucleophilic.[2][3][8] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the crosslinking reaction and reduce its efficiency.[3][4]

| pH | Reactivity of Primary Amines | NHS Ester Hydrolysis Rate | Overall Crosslinking Efficiency |

| < 7.0 | Low (amines are protonated) | Low | Suboptimal |

| 7.0 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |

| > 8.5 | High | High | Can be reduced due to hydrolysis |

Table 1: General effect of pH on the efficiency of NHS-ester crosslinking reactions.

One study systematically investigated the pH dependency of the non-sulfonated, but chemically similar, crosslinker DSS and found that while the number of identified crosslinks decreased at lower pH, a significant number of crosslinks could still be identified at pH 5.0 (approximately half of those at pH 7.5).[9][10] This suggests that while optimal pH is important, crosslinking can still be effective in slightly acidic environments.

Comparison of Common Amine-Reactive Crosslinkers

DTSSP is often compared with other amine-reactive crosslinkers, such as BS3 (Bis(sulfosuccinimidyl) suberate), which is also water-soluble but non-cleavable, and DSP (Dithiobis(succinimidyl propionate)), the water-insoluble and cleavable analog of DTSSP.

| Crosslinker | Water Soluble | Cleavable (Disulfide) | Spacer Arm Length | Key Feature |

| DTSSP | Yes | Yes | 12.0 Å | Water-soluble and cleavable, ideal for cell surface and pull-down assays. |

| BS3 | Yes | No | 11.4 Å | Water-soluble and stable, good for permanently linking proteins. |

| DSP | No | Yes | 12.0 Å | Membrane-permeable and cleavable, suitable for intracellular crosslinking. |

| DSS | No | No | 11.4 Å | Membrane-permeable and stable. |

Table 2: Comparison of properties of common homobifunctional amine-reactive crosslinkers.[3][11][12]

Cleavage Efficiency of the Disulfide Bond

The disulfide bond in DTSSP can be efficiently cleaved by reducing agents. The choice of reducing agent and its concentration can be optimized for specific applications.

| Reducing Agent | Typical Concentration | Incubation Conditions | Notes |

| DTT | 20-50 mM | 30 minutes at 37°C | A very common and effective reducing agent. |

| TCEP | 5-20 mM | 10-30 minutes at room temperature | Odorless, more stable than DTT, and does not contain a thiol group, which can be advantageous in certain downstream applications.[13] |

Table 3: Common conditions for the cleavage of the disulfide bond in DTSSP.

A study comparing TCEP and DTT for reducing disulfide bonds in general found TCEP to be a faster and stronger reductant than DTT at pH values below 8.0.[13]

Experimental Protocols

The following are detailed protocols for common applications of DTSSP. It is important to note that these are general guidelines, and optimization may be necessary for specific proteins and experimental systems.

Protocol 1: Crosslinking of Proteins in Solution

This protocol is suitable for studying protein-protein interactions in a purified system or in a complex mixture like a cell lysate.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or gel filtration.

-

DTSSP (prepare fresh).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Reducing agent for cleavage (e.g., DTT or TCEP).

Procedure:

-

Sample Preparation: Ensure the protein sample is in an appropriate amine-free buffer.

-

Crosslinker Preparation: Immediately before use, dissolve DTSSP in water or the reaction buffer to a stock concentration of 10-25 mM.[3]

-

Crosslinking Reaction: Add the DTSSP solution to the protein sample to a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For cleavage, add the reducing agent to the desired final concentration and incubate as described in Table 3 before analysis.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed to capture interactions between proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells.

-

Amine-free wash buffer (e.g., PBS, pH 7.4).

-

DTSSP (prepare fresh).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Cell lysis buffer.

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold, amine-free wash buffer to remove any traces of amine-containing culture medium.

-

Crosslinking Reaction: Add freshly prepared DTSSP in wash buffer to the cells at a final concentration of 1-2 mM.

-

Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[3]

-

Cell Lysis: Wash the cells again with wash buffer and then lyse the cells using a suitable lysis buffer to extract the crosslinked proteins.

-

Downstream Analysis: The cell lysate containing the crosslinked proteins can then be used for immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.

Protocol 3: Antibody-Drug Conjugation (General Protocol for Amine-Reactive Crosslinkers)

This protocol provides a general framework for the conjugation of a drug to an antibody using an amine-reactive crosslinker like DTSSP.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

Drug molecule with a reactive group compatible with the other end of the crosslinker (if using a heterobifunctional crosslinker) or a primary amine (if using a homobifunctional crosslinker like DTSSP for polymerization or surface modification).

-

Amine-reactive crosslinker (e.g., DTSSP).

-

Quenching reagent.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.

-

Crosslinker Activation (if necessary): For heterobifunctional linkers, one end is typically reacted with the drug first. For a homobifunctional linker like DTSSP, the reaction will be with the antibody's lysines.

-

Conjugation Reaction: Add the amine-reactive crosslinker to the antibody solution. The molar ratio of crosslinker to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Drug Addition: Add the activated drug (or the drug itself if the crosslinker is already attached to the antibody) to the reaction mixture and incubate for another 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching reagent.

-

Purification: Purify the antibody-drug conjugate from unreacted drug, crosslinker, and antibody using a suitable chromatography method.[]

-

Characterization: Characterize the ADC for its DAR, purity, and biological activity.

Mandatory Visualizations

Signaling Pathway: EGFR Activation and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[15][16] Upon binding of its ligand, EGF, the receptor dimerizes and autophosphorylates on several tyrosine residues.[17] These phosphorylated sites serve as docking platforms for various adaptor and effector proteins, initiating downstream signaling cascades.[15][17] DTSSP can be used to capture these transient interactions between EGFR and its binding partners on the cell surface.

Caption: DTSSP can capture interactions between activated EGFR and its downstream effectors.

Experimental Workflow: Identifying Protein-Protein Interactions using DTSSP and Mass Spectrometry

The cleavable nature of DTSSP makes it highly suitable for mass spectrometry-based proteomics workflows aimed at identifying protein-protein interactions.

Caption: Workflow for identifying protein interactions using DTSSP and mass spectrometry.

Logical Relationship: Advantages of DTSSP

The unique combination of properties of DTSSP leads to its significant advantages in various applications.

Caption: The core properties of DTSSP lead to its key advantages and diverse applications.

Conclusion

DTSSP stands out as a highly valuable tool for researchers, scientists, and drug development professionals. Its water solubility simplifies experimental procedures and preserves protein integrity, while its membrane impermeability allows for the specific investigation of cell surface interactions. The cleavable disulfide bond is a critical feature that facilitates the analysis of crosslinked complexes, particularly in mass spectrometry-based proteomics. By understanding the chemical properties and optimizing the reaction conditions, DTSSP can be effectively employed to capture and characterize protein-protein interactions, providing crucial insights into cellular processes and paving the way for the development of novel therapeutics.

References

- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. covachem.com [covachem.com]

- 3. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Protein Transport Complexes in the Chloroplastic Envelope Membranes via Chemical Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mstechno.co.jp [mstechno.co.jp]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. pnas.org [pnas.org]

The Cleavable Disulfide Bond of DTSSP: An In-Depth Technical Guide for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile cross-linking agent, for the analysis of protein-protein interactions and protein structure. This document details the chemical properties of DTSSP, experimental protocols for its use, and data analysis considerations.

Introduction to DTSSP

DTSSP is a homobifunctional, water-soluble, and membrane-impermeable cross-linking agent. Its core feature is a disulfide bond within its spacer arm, which can be cleaved by reducing agents. This cleavability is a significant advantage in protein analysis, particularly in mass spectrometry-based workflows, as it allows for the separation of cross-linked proteins and the identification of interacting partners with greater ease.[1]

The N-hydroxysuccinimide (NHS) esters at both ends of the DTSSP molecule react efficiently with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[2] Its water-solubility makes it ideal for use in aqueous buffer systems without the need for organic solvents, and its membrane impermeability allows for the specific cross-linking of cell surface proteins.[3][4]

Key Properties of DTSSP:

| Property | Value | Reference |

| Molecular Weight | 608.51 g/mol | --INVALID-LINK-- |

| Spacer Arm Length | 12.0 Å | --INVALID-LINK-- |

| Reactivity | Primary amines (Lysine, N-terminus) | [2] |

| Solubility | Water-soluble | [4] |

| Membrane Permeability | Impermeable | [3][4] |

| Cleavability | Reducible disulfide bond | [1] |

Mechanism of Action

The cross-linking reaction with DTSSP is a two-step process. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond. Subsequently, the second NHS ester reacts with a primary amine on a nearby protein or a different region of the same protein, creating a covalent cross-link.

Experimental Protocols

A typical workflow for using DTSSP in protein interaction analysis involves several key stages: protein cross-linking, quenching of the reaction, enrichment of cross-linked complexes (optional), cleavage of the disulfide bond, and analysis by techniques such as SDS-PAGE and mass spectrometry.

Protein Cross-linking with DTSSP

Materials:

-

DTSSP crosslinker

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).[4]

-

Protein sample (purified or in cell lysate)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

Procedure:

-

Prepare the protein sample in the chosen reaction buffer. If the sample contains primary amines, dialysis against the reaction buffer is recommended.

-

Immediately before use, dissolve DTSSP in the reaction buffer to the desired concentration. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.[4]

-

Add the DTSSP solution to the protein sample.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]

-

Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]

Quantitative Parameters for Cross-linking:

| Parameter | Recommended Range | Notes |

| DTSSP:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may be needed for dilute protein solutions.[4] |

| pH | 7.2 - 8.5 | Optimal for reaction with primary amines.[5] Hydrolysis of NHS esters increases at higher pH.[4] |

| Temperature | 4°C to 25°C | Lower temperatures can help to preserve protein complex integrity.[4] |

| Incubation Time | 30 - 120 minutes | Longer times may increase cross-linking but also non-specific reactions.[4] |

Immunoprecipitation of Cross-linked Complexes

For studies involving specific target proteins, immunoprecipitation can be used to enrich for cross-linked complexes.

Procedure:

-

After quenching the cross-linking reaction, lyse the cells (if applicable) in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris.

-

Incubate the supernatant with an antibody specific to the protein of interest, followed by the addition of protein A/G beads.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the cross-linked complexes from the beads.

Cleavage of the Disulfide Bond

The disulfide bond in DTSSP is readily cleaved by reducing agents such as dithiothreitol (DTT).

Materials:

-

Dithiothreitol (DTT)

-

Buffer for cleavage (e.g., SDS-PAGE sample buffer without reducing agent)

Procedure:

-

Resuspend the cross-linked protein sample (e.g., eluted from immunoprecipitation or a whole-cell lysate) in a suitable buffer.

-

Add DTT to a final concentration of 20-100 mM.[6]

-

Incubate for 30 minutes at 37-56°C.[7]

Quantitative Parameters for Cleavage:

| Parameter | Recommended Range | Outcome | Reference |

| DTT Concentration | 1.5 mM | ~2 thiols/antibody | [8] |

| 3.5 mM | ~4 thiols/antibody | [8] | |

| 7 mM | ~6 thiols/antibody | [8] | |

| 20 mM | ~8 thiols/antibody (maximal) | [8] | |

| Incubation Time | 10 - 60 minutes | Longer times ensure complete reduction. | [9] |

| Temperature | 37°C - 56°C | Higher temperatures can increase the rate of reduction.[7] |

In-Gel Digestion for Mass Spectrometry

Following SDS-PAGE analysis, protein bands corresponding to the cross-linked and subsequently cleaved proteins can be excised and digested for mass spectrometry.

Procedure:

-

Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.

-

Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

-

Reduce the proteins within the gel piece with 10 mM DTT at 56°C for 1 hour.[10]

-

Alkylate the reduced cysteines with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.[10]

-

Wash and dehydrate the gel piece with acetonitrile.

-

Rehydrate the gel piece with a solution containing trypsin (e.g., 12.5 ng/µL) and incubate overnight at 37°C.

-

Extract the peptides from the gel piece for analysis by mass spectrometry.

Data Analysis Considerations

The analysis of mass spectrometry data from DTSSP cross-linking experiments requires specialized software that can identify cross-linked peptides. The software should be able to account for the mass of the cross-linker and its fragments after cleavage.

Potential Issues and Solutions

Disulfide Bond Scrambling

A potential artifact in DTSSP cross-linking experiments is disulfide bond scrambling, where the disulfide bond of the cross-linker can be exchanged between different cysteine-containing peptides, leading to false-positive identifications.[11]

Mitigation Strategies:

-

Minimize Trypsin Incubation Time: Shorter digestion times can reduce the extent of scrambling.[11]

-

Use of Isotope-labeled DTSSP: This allows for the differentiation of true cross-links from scrambled products based on the isotopic signature in the mass spectrum.[11]

-

Control for Cysteine Content: The degree of scrambling is proportional to the free cysteine content in the sample.[11]

Quantitative Analysis of Disulfide Scrambling:

| Protein Cysteine Content | Degree of Scrambling | Reference |

| No Cysteines (αB-crystallin) | No scrambling observed | [11] |

| Increasing Cysteine Content | Correlated increase in scrambling | [11] |

Side Reactions

Besides reacting with primary amines, the NHS esters of DTSSP can also react with the hydroxyl groups of serine and tyrosine residues, although to a lesser extent.[12] Hydrolysis of the NHS ester is a competing reaction that increases with pH and can reduce cross-linking efficiency.[4]

Conclusion

DTSSP is a powerful tool for the investigation of protein-protein interactions and protein structure. Its cleavable disulfide bond simplifies the analysis of cross-linked complexes, particularly in mass spectrometry-based proteomics. By understanding the principles of its reactivity and potential artifacts, and by employing optimized experimental protocols, researchers can confidently utilize DTSSP to gain valuable insights into complex biological systems.

References

- 1. covachem.com [covachem.com]

- 2. creativemolecules.com [creativemolecules.com]

- 3. store.sangon.com [store.sangon.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 9. broadpharm.com [broadpharm.com]

- 10. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 11. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Researcher's In-Depth Guide to Membrane-Impermeable Crosslinkers for Cell Surface Protein Studies

For researchers, scientists, and drug development professionals, understanding the intricate network of proteins on the cell surface is paramount for deciphering cellular communication, identifying drug targets, and developing novel therapeutics. Membrane-impermeable crosslinkers are powerful tools in this endeavor, allowing for the stabilization of transient protein-protein interactions in their native environment without disrupting the intracellular machinery. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of these essential reagents.

Introduction to Membrane-Impermeable Crosslinkers

Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins.[1] Membrane-impermeable crosslinkers are specifically designed to be water-soluble and carry charged moieties, which prevents them from crossing the plasma membrane.[2][3] This crucial feature ensures that crosslinking is restricted to the extracellular domain of transmembrane proteins and other cell surface-associated molecules, providing a snapshot of the cell surface interactome at a specific moment.[4][5]

The most commonly used membrane-impermeable crosslinkers target primary amines (-NH2), which are abundant in the lysine residues and at the N-terminus of proteins.[2] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive groups that form stable amide bonds.[2] The addition of a sulfonate group (SO3-) to the NHS ring (Sulfo-NHS) increases the reagent's hydrophilicity and renders it membrane-impermeable.[6]

Core Concepts and Applications

The utility of membrane-impermeable crosslinkers in cell surface protein studies is vast and includes:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, researchers can identify binding partners, including transient or weak interactions that are often missed by other methods like co-immunoprecipitation.[7][8]

-

Analyzing Receptor Oligomerization: These reagents can be used to study the formation of receptor dimers, trimers, or higher-order complexes upon ligand binding or other stimuli.[9]

-

Investigating Cell Surface Receptor Trafficking: By labeling and crosslinking surface proteins, their internalization and trafficking pathways can be monitored.[4]

-

Structural Elucidation of Protein Complexes: The spacer arm of the crosslinker provides a defined distance constraint between the linked amino acid residues, which can be used in computational modeling to refine the three-dimensional structure of protein complexes.[1][10]

-

Stabilizing Complexes for Downstream Analysis: Crosslinking can stabilize protein complexes for subsequent purification and analysis by techniques such as mass spectrometry.[7][11]

Types of Membrane-Impermeable Crosslinkers

A variety of membrane-impermeable crosslinkers are commercially available, differing in their reactive groups, spacer arm length, and cleavability. The choice of crosslinker is critical and depends on the specific application.

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Features |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Homobifunctional, water-soluble, and one of the most commonly used for cell surface crosslinking.[4][12][13] |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Homobifunctional and cleavable with reducing agents like DTT, facilitating the identification of crosslinked partners.[14][15] |

| Sulfo-NHS-SS-Biotin | Sulfo-NHS ester, Biotin | 24.3 | Yes (Disulfide bond) | Heterobifunctional reagent that biotinylates cell surface proteins, allowing for their subsequent purification using avidin or streptavidin. The disulfide bond allows for elution of the captured proteins.[16][17][18] |

| Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | 11.6 | No | Heterobifunctional, reacting with amines and sulfhydryls (cysteine residues). Useful for linking proteins with different available functional groups.[2][13] |

Experimental Protocols

Detailed and optimized protocols are crucial for successful cell surface crosslinking experiments. Below are methodologies for two commonly used crosslinkers.

Protocol 1: Cell Surface Protein Crosslinking using BS3

This protocol describes the general steps for crosslinking cell surface proteins on intact cells using BS3.

Materials:

-

Cells of interest in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture media and proteins.

-

For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells to a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).[19]

-

-

BS3 Preparation:

-

Crosslinking Reaction:

-

Add the BS3 stock solution to the cell suspension to a final concentration of 0.5-5 mM.[12] The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[19] Performing the incubation at 4°C can help to decrease the internalization of the crosslinker.[19]

-

-

Quenching:

-

Cell Lysis and Downstream Analysis:

-

Wash the cells three times with ice-cold PBS to remove excess crosslinker and quenching buffer.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

The crosslinked protein samples can then be analyzed by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.[4][22]

-

Protocol 2: Biotinylation of Cell Surface Proteins using Sulfo-NHS-SS-Biotin

This protocol details the labeling of cell surface proteins with a cleavable biotin tag for subsequent purification.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

-

Sulfo-NHS-SS-Biotin

-

Quenching Buffer (e.g., 50 mM glycine in ice-cold PBS or 25-50 mM Tris, pH 8.0)[16][23]

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).[16]

-

-

Biotinylation Reaction:

-

Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of the 10 mM solution per milliliter of cell suspension.[16]

-

Incubate the reaction for 30 minutes at room temperature or on ice for two hours.[16] A rocking platform is recommended for gentle mixing.[23]

-

-

Quenching:

-

Cell Lysis:

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[17]

-

-

Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution:

-

To cleave the disulfide bond in the spacer arm and release the captured proteins, incubate the beads in a buffer containing a reducing agent such as 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature.[16]

-

-

Analysis:

-

The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Caption: General experimental workflow for cell surface protein crosslinking.

Caption: Conceptual diagram of membrane-impermeable crosslinking.

Caption: Simplified signaling pathway initiated by receptor dimerization.

Conclusion

Membrane-impermeable crosslinkers are indispensable tools for elucidating the complex organization and dynamics of the cell surface proteome. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain valuable insights into protein-protein interactions, receptor signaling, and cellular organization. The methodologies and information presented in this guide provide a solid foundation for the successful application of these powerful reagents in both basic research and drug development.

References

- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-impermeant cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Crosslinkers Selection Guide [sigmaaldrich.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Cross-linking of cell surface receptors enhances cooperativity of molecular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. apexbt.com [apexbt.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. covachem.com [covachem.com]

- 21. benchchem.com [benchchem.com]

- 22. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Surface protein biotinylation [protocols.io]

The Ultimate Guide to DTSSP Crosslinker for Mapping Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile crosslinking agent for the elucidation of protein-protein interactions (PPIs). This document details the chemical properties and mechanism of action of DTSSP, offers detailed experimental protocols, presents quantitative data from key studies, and provides visualizations of experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of its application in research and drug development.

Introduction to DTSSP: A Powerful Tool for PPI Analysis

DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker widely used to stabilize and identify protein-protein interactions.[1][2] Its primary application lies in covalently linking proteins that are in close proximity, allowing for their subsequent isolation and identification by techniques such as mass spectrometry.[3] The water-soluble nature of DTSSP, conferred by its sulfo-NHS esters, makes it particularly suitable for crosslinking proteins in aqueous environments and on the cell surface, as it is impermeable to the cell membrane.[1][4]

Chemical Properties and Mechanism of Action

DTSSP consists of an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm that contains a disulfide bond.[2] The sulfo-NHS esters react with primary amines (–NH2), found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4] This reaction is most efficient at a pH range of 7-9.[1] The spacer arm has a length of 12.0 angstroms, defining the maximal distance between the reactive groups of interacting proteins that can be crosslinked.

The key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of the crosslinked proteins.[1] This cleavability is highly advantageous for downstream analysis, as it simplifies the identification of interacting partners.[3]

Quantitative Data Presentation

The effectiveness of a crosslinking experiment is often assessed by the number of identified crosslinks. The following tables summarize quantitative data from a study utilizing DTSSP to investigate the structure of heat shock proteins.

| Protein/Complex | Number of Cysteine Residues | Degree of Disulfide Scrambling (%) | Reference |

| αB-crystallin | 0 | 0 | [5] |

| Hsp21 | 1 | 10 | [5] |

| Malate Dehydrogenase (MDH) | 8 | 100 | [5] |

Table 1: Correlation between Cysteine Content and Disulfide Bond Scrambling. This table illustrates the potential for thiol-exchange, leading to false-positive crosslinks, is proportional to the number of free cysteine residues in the protein.[5]

| Protein | Total Inter-peptide Crosslinks Identified | Total Intra-peptide Crosslinks Identified | Reference |

| Hsp21 | 26 | Not reported | [5] |

| αB-crystallin | 24 | Not reported | [5] |

Table 2: Number of DTSSP-mediated Crosslinks Identified in Heat Shock Proteins. This table provides an example of the number of unique crosslinks that can be identified in a typical crosslinking mass spectrometry experiment using DTSSP.[5]

Experimental Protocols

This section provides detailed methodologies for common applications of the DTSSP crosslinker.

General Protocol for Crosslinking Proteins in Solution

This protocol is adapted from established procedures for using DTSSP to crosslink proteins in a purified or semi-purified state.[4][6]

Materials:

-

DTSSP crosslinker

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[4]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Reducing Agent: 50 mM DTT in a compatible buffer

Procedure:

-

Sample Preparation: Prepare the protein sample in the chosen Reaction Buffer. If the sample is in a buffer containing primary amines, dialyze against the Reaction Buffer.

-

Crosslinker Preparation: Immediately before use, dissolve DTSSP in the Reaction Buffer to the desired concentration (e.g., 10-25 mM).[4]

-

Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point, with the final DTSSP concentration typically ranging from 0.25 to 5 mM.[4][6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][6]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]

-

Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

-

Cleavage of Crosslinks (Optional): To cleave the disulfide bond, incubate the sample with 50 mM DTT for 30 minutes at 37°C.

Protocol for Crosslinking Cell Surface Proteins

DTSSP's membrane impermeability makes it ideal for studying interactions between proteins on the outer surface of cells.[1][4]

Materials:

-

DTSSP crosslinker

-

Reaction Buffer: Ice-cold PBS, pH 7.2-8.0

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold Reaction Buffer to remove any media components containing primary amines.

-

Crosslinker Preparation: Freshly prepare a solution of DTSSP in ice-cold Reaction Buffer.

-

Crosslinking Reaction: Add the DTSSP solution to the cells to a final concentration of 1-2 mM.[6]

-

Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Terminate the crosslinking reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[6]

-

Cell Lysis and Analysis: Wash the cells again with PBS to remove excess quenching buffer. The cells can then be lysed using a suitable lysis buffer for subsequent immunoprecipitation and/or mass spectrometry analysis.

Mandatory Visualizations

Experimental Workflow for Protein Interaction Analysis using DTSSP

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP coupled with mass spectrometry.

Caption: A generalized workflow for identifying protein-protein interactions using DTSSP.

Logical Relationship of DTSSP Crosslinking and Analysis Steps

This diagram details the logical steps and decision points in a DTSSP crosslinking experiment designed for mass spectrometry.

Caption: Decision-making flow in a DTSSP crosslinking experiment.

Simplified TNF-alpha Signaling Pathway

The following diagram illustrates a simplified representation of the TNF-alpha signaling pathway, highlighting key protein interactions that could be investigated using a crosslinking approach like DTSSP.

Caption: Key interactions in the TNF-alpha signaling pathway.

Conclusion

DTSSP is a robust and versatile tool for the identification and characterization of protein-protein interactions. Its water-solubility, membrane-impermeability, and cleavable disulfide bond make it suitable for a wide range of applications, from studying cell surface receptor complexes to elucidating the architecture of large protein assemblies. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage DTSSP to gain valuable insights into the intricate networks of protein interactions that govern cellular processes, thereby advancing both basic research and the development of novel therapeutics.

References

- 1. covachem.com [covachem.com]

- 2. 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) [proteochem.com]

- 3. covachem.com [covachem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.sangon.com [store.sangon.com]

A Deep Dive into Protein Crosslinking: Zero-Length vs. DTSSP

In the intricate world of protein analysis and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot for further investigation. This in-depth technical guide explores two widely used crosslinking strategies: zero-length crosslinking, primarily facilitated by EDC/NHS chemistry, and the use of the thiol-cleavable crosslinker, 3,3'-dithiobis(sulfosuccinimidyl propionate) or DTSSP. This paper will dissect their mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.

Core Principles: Covalent Bonds as Molecular Glue

At its core, chemical crosslinking involves the formation of stable covalent bonds between two or more molecules. These bonds can be formed between different proteins, between a protein and another molecule, or within a single protein to stabilize its conformation. The choice of crosslinking chemistry is critical and depends on the functional groups available on the target molecules, the desired distance constraints, and the downstream analytical methods.

Zero-Length Crosslinking: The Power of Proximity

Zero-length crosslinkers mediate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without introducing any additional atoms, hence the term "zero-length".[1] The most common reagents for this purpose are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]